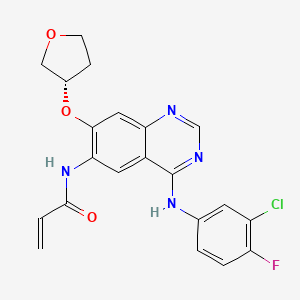

Afatinib impurity 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O3/c1-2-20(28)27-18-8-14-17(9-19(18)30-13-5-6-29-10-13)24-11-25-21(14)26-12-3-4-16(23)15(22)7-12/h2-4,7-9,11,13H,1,5-6,10H2,(H,27,28)(H,24,25,26)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHDLQIHGCIPJQ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Afatinib impurity 11

An in-depth guide to the physicochemical properties of a significant Afatinib impurity is detailed below. Publicly available scientific literature and vendor specifications lack a single, universally accepted definition for "Afatinib Impurity 11." Different suppliers associate this designation with distinct chemical structures and CAS numbers. This guide focuses on a critical and well-documented degradation product of Afatinib: N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acrylamide . This compound, formed through the N-demethylation of the dimethylaminobutenamide side chain, represents a plausible identity for this impurity and is crucial for understanding Afatinib's stability profile.

Physicochemical Properties

The core physicochemical data for this Afatinib impurity are summarized in the table below. This information is compiled from various chemical supplier databases and cross-referenced with analytical studies on Afatinib degradation.

| Property | Data |

| Chemical Name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]acrylamide |

| Synonyms | Afatinib Acrylamide Impurity, Des-dimethylamino Afatinib |

| CAS Number | 1402086-20-7 |

| Molecular Formula | C₂₁H₁₈ClFN₄O₃ |

| Molecular Weight | 428.84 g/mol [1][2] |

| Appearance | Solid, Off-white to light yellow[1] |

| Solubility | Soluble in DMSO (20 mg/mL with heating; 85 mg/mL)[1][2] |

| Storage Conditions | Powder: 4°C, sealed, away from moisture and light. In Solvent (-80°C): stable for 6 months.[1][2] |

Degradation Pathway

Afatinib is susceptible to degradation under various stress conditions, including hydrolytic, oxidative, and photolytic stress.[3][4] The formation of the acrylamide impurity from the parent Afatinib molecule occurs via oxidative N-demethylation of the tertiary amine on the butenamide side chain.

Caption: Degradation of Afatinib to its acrylamide impurity.

Experimental Protocols

The identification and characterization of Afatinib impurities are primarily conducted using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Afatinib from its degradation products. While a specific protocol for "Impurity 11" is not detailed in the available literature, a general method for separating degradation products has been described.[3][4]

-

Objective: To separate Afatinib from its process-related and degradation impurities.

-

Methodology:

-

Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH 6.7)[3][4]

-

Mobile Phase B: Acetonitrile or Methanol

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV at 253 nm[5]

-

Column Temperature: 30°C[5]

-

Sample Preparation: The sample (Afatinib raw material or formulation) is dissolved in a suitable diluent, such as ethanol, to a concentration of approximately 0.5 mg/mL.[5]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used for the structural elucidation of impurities.

-

Objective: To determine the molecular weight and fragmentation pattern of the impurity for structural confirmation.

-

Methodology:

-

Technique: Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS/MS) is commonly used for characterizing unknown degradation products.[3][4]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The mass spectrometer is set to acquire full scan data to determine the parent ion's mass-to-charge ratio (m/z). Product ion scans (MS/MS) are then performed on the parent ion to obtain fragmentation data, which helps in elucidating the structure. For the acrylamide impurity, the expected [M+H]⁺ ion would be at m/z 429.84.

-

Analytical Workflow

The general workflow for identifying and characterizing an unknown impurity in a drug substance like Afatinib involves a systematic approach combining separation and structural elucidation techniques.

Caption: Workflow for impurity identification and characterization.

Biological Context

Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.[6][7] It covalently binds to the kinase domains of these receptors, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.[7] While the biological activity of this specific acrylamide impurity is not extensively documented in public literature, any modification to the acrylamide group—the "warhead" responsible for covalent binding—could potentially alter its inhibitory activity. Further studies would be required to assess the impurity's efficacy and safety profile compared to the parent drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN105717226A - Method for detecting afatinib dimaleate isomers and main degradation impurities through high performance liquid chromatography - Google Patents [patents.google.com]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Unraveling the Origin of Afatinib Impurity 11: A Technical Deep Dive

For Immediate Release

Shanghai, China – November 7, 2025 – In the intricate landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. For researchers, scientists, and drug development professionals working with the potent tyrosine kinase inhibitor Afatinib, a critical question often arises regarding the nature of its impurities. This technical guide provides an in-depth analysis to determine whether Afatinib impurity 11 is a process-related impurity or a degradation product, offering clarity to this crucial aspect of quality control and drug safety.

Executive Summary

This compound, chemically identified as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide, is predominantly classified as a process-related impurity . Evidence strongly suggests its formation during the synthesis of Afatinib, arising from a side reaction involving a key intermediate. While forced degradation studies of Afatinib have identified numerous degradation products, the specific structure of impurity 11 has not been reported as a significant degradant under typical stress conditions.

Understanding the Synthesis of Afatinib and the Genesis of Impurities

The manufacturing of Afatinib is a multi-step chemical synthesis. During this process, various reagents and intermediates are utilized, and under specific reaction conditions, unintended side reactions can occur, leading to the formation of process-related impurities. These impurities are distinct from degradation products, which result from the chemical breakdown of the final API under the influence of factors like light, heat, humidity, or pH.

A comprehensive review of the synthetic routes for Afatinib reveals the likely origin of impurity 11. One pivotal step in the synthesis involves the amidation of the intermediate (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine. In this reaction, the primary amine group at the 6-position of the quinazoline core is acylated.

Research has identified a similar process impurity, an acetamide analog, which is formed when residual acetic acid in the reaction solvent reacts with this key intermediate[1]. By analogy, it is highly probable that this compound is formed when a reactive species containing a but-3-enoyl group is present during this amidation step, leading to the formation of the but-3-enamide side chain instead of the desired (E)-4-(dimethylamino)but-2-enamide moiety of Afatinib.

The logical pathway for the formation of this process-related impurity is visualized in the following diagram:

Forced Degradation Studies of Afatinib

To investigate the stability of a drug substance and identify potential degradation products, forced degradation or stress testing is performed. These studies expose the API to harsh conditions, including acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress.

Several studies have detailed the forced degradation of Afatinib, leading to the identification of multiple degradation products. A notable study characterized a total of 11 unknown degradation products using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS).[2] However, the chemical structure of this compound was not among the elucidated structures of the major degradation products formed under these stress conditions. This absence strongly indicates that impurity 11 is not a typical degradation product of Afatinib.

Quantitative Data and Experimental Protocols

While specific quantitative data for the routine presence of this compound in manufactured batches is proprietary and not publicly available, the general acceptance criteria for known and unknown impurities in APIs are dictated by regulatory bodies such as the ICH. For any given impurity, its level must be controlled within strict limits.

Table 1: Comparison of Afatinib and this compound

| Feature | Afatinib | This compound |

| IUPAC Name | (E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide |

| Molecular Formula | C24H25ClFN5O3 | C22H20ClFN4O3 |

| Molecular Weight | 485.94 g/mol | 442.88 g/mol |

| Origin | Active Pharmaceutical Ingredient | Process-Related Impurity |

Experimental Protocol: Forced Degradation Study of Afatinib

The following is a representative experimental protocol for a forced degradation study of Afatinib, based on methodologies cited in the literature.

Objective: To investigate the stability of Afatinib under various stress conditions and identify potential degradation products.

Materials:

-

Afatinib dimaleate reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H2O2), 3% v/v

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Ammonium acetate

-

Formic acid

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system, such as a Q-TOF mass spectrometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Afatinib dimaleate in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep the solution at 80°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep the solution at 80°C for 24 hours.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of high-purity water. Keep the solution at 80°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid Afatinib dimaleate powder to a temperature of 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid Afatinib dimaleate powder and a solution of Afatinib (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze the samples by HPLC-PDA and LC-MS/MS to separate and identify the parent drug and any degradation products.

-

The workflow for such a study can be represented as follows:

Conclusion

References

Unraveling the Formation of Afatinib Impurity 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the formation mechanism of Afatinib impurity 11, a critical aspect for ensuring the quality, safety, and efficacy of the potent tyrosine kinase inhibitor, Afatinib. Through a comprehensive review of existing literature and analytical data, this document provides a detailed understanding of the degradation pathway leading to this impurity, supplemented with experimental protocols and quantitative data.

Executive Summary

This compound is identified as the des-dimethylamino derivative of Afatinib, formally named (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide. Its formation is primarily attributed to the hydrolytic degradation of the parent drug molecule under both acidic and basic conditions. This guide will delve into the specific chemical transformations, the experimental conditions that promote this degradation, and the analytical methodologies used for its identification and quantification.

Formation Mechanism of this compound

The core chemical transformation leading to the formation of this compound is the cleavage of the C-N bond connecting the dimethylamino group to the butenamide side chain of the Afatinib molecule. This reaction is a hydrolysis-driven process.

Under acidic conditions , the tertiary amine of the dimethylamino group is likely protonated, making it a better leaving group. Subsequent nucleophilic attack by water on the adjacent carbon atom, followed by elimination, leads to the formation of impurity 11 and dimethylamine.

In basic conditions , the hydrolysis of the amide bond is a plausible pathway. While the primary degradation under basic conditions often involves the entire butenamide side chain, the formation of the des-dimethylamino impurity has also been observed, suggesting a more complex degradation profile where the dimethylamino group is cleaved.[1]

The following diagram illustrates the proposed formation pathway of this compound from Afatinib under acidic hydrolysis.

Caption: Proposed reaction pathway for the formation of this compound.

Quantitative Data

Forced degradation studies provide quantitative insights into the conditions favoring the formation of this compound. The following table summarizes the observed degradation of Afatinib and the formation of the corresponding impurity under different stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Afatinib Degradation (%) | Impurity 11 Formation (Relative %) | Reference |

| Acid Hydrolysis | 2N HCl | 12 hours (reflux) | Significant | AFA-DP-2 (Impurity 11) identified as one of the major degradants | [1] |

| Base Hydrolysis | 2N NaOH | 24 hours (reflux) | Significant | AFA-DP-2 (Impurity 11) also observed | [1] |

| Oxidative Stress | 30% H2O2 | - | Significant | Different degradation products observed | [1] |

| Thermal Stress | - | - | Inert | No significant degradation | [1] |

| Photolytic Stress | - | - | Inert | No significant degradation | [1] |

Note: The exact percentage of Impurity 11 formation relative to other degradation products is not explicitly quantified in the cited literature, but it is identified as a significant degradant under acidic and basic hydrolysis. "AFA-DP-2" corresponds to the structure of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the forced degradation studies that lead to the formation of this compound.

Acidic Degradation Study

Objective: To induce and analyze the degradation of Afatinib under acidic conditions.

Materials:

-

Afatinib drug substance

-

2N Hydrochloric acid (HCl)

-

Round bottom flask with a reflux condenser

-

Heating mantle

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS) for identification

Procedure:

-

Accurately weigh a known amount of Afatinib and dissolve it in a suitable solvent (e.g., methanol).

-

Transfer the solution to a round bottom flask.

-

Add 2N HCl to the flask.

-

Reflux the mixture for 12 hours.[1]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with a suitable base (e.g., 2N NaOH) to a pH of approximately 7.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the sample into the HPLC-UV/MS system to separate and identify the degradation products.

Basic Degradation Study

Objective: To induce and analyze the degradation of Afatinib under basic conditions.

Materials:

-

Afatinib drug substance

-

2N Sodium hydroxide (NaOH)

-

Round bottom flask with a reflux condenser

-

Heating mantle

-

HPLC system with a UV detector

-

Mass Spectrometer (MS) for identification

Procedure:

-

Accurately weigh a known amount of Afatinib and dissolve it in a suitable solvent.

-

Transfer the solution to a round bottom flask.

-

Add 2N NaOH to the flask.

-

Reflux the mixture for 24 hours.[1]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with a suitable acid (e.g., 2N HCl) to a pH of approximately 7.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the sample into the HPLC-UV/MS system to separate and identify the degradation products.

Logical Workflow for Impurity Identification

The following diagram outlines the logical workflow for the identification and characterization of this compound from forced degradation studies.

References

Technical Guide: Spectroscopic and Mechanistic Insights into Afatinib Impurity 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Afatinib impurity 11, a known process-related impurity of the potent, irreversible epidermal growth factor receptor (EGFR) inhibitor, Afatinib. This document details the available Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, outlines relevant experimental methodologies, and situates the parent compound, Afatinib, within its primary signaling pathway.

Spectroscopic Data of this compound

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C22H20ClFN4O3 | --INVALID-LINK-- |

| Molecular Weight | 442.87 g/mol | --INVALID-LINK-- |

| Mass (M+H)+ | Data not publicly available | - |

Table 2: ¹H NMR Spectroscopic Data

A publicly available ¹H NMR spectrum for this compound can be obtained from commercial suppliers such as MedchemExpress.[1] A detailed interpretation of the spectrum is pending public disclosure of the raw data. For research purposes, it is recommended to acquire a sample of the impurity and perform independent NMR analysis to confirm its structure.

Experimental Protocols

Detailed experimental protocols for the characterization of Afatinib impurities can be adapted from methodologies reported for the analysis of Afatinib and its degradation products.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A representative LC-MS method for the analysis of Afatinib and its impurities can be established using a C18 column with a gradient elution program.

-

Column: Agilent Eclipse plus C18 (150 × 4.6 mm, 5 μ)[2]

-

Mobile Phase A: 10 mM Ammonium acetate buffer (pH 6.7)[2]

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A time-programmed gradient from a high aqueous composition to a high organic composition.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm and mass spectrometric detection.

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument is recommended for accurate mass measurements and structural elucidation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural confirmation of impurities, both ¹H and ¹³C NMR experiments are essential.

-

Sample Preparation: Dissolve an accurately weighed sample of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Standard proton NMR experiment.

-

¹³C NMR: Standard carbon NMR experiment, often with proton decoupling.

-

2D NMR: For unambiguous assignment of protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Signaling Pathway of Afatinib

Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3][4] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3][5][6] The primary signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5] Afatinib exerts its therapeutic effect by covalently binding to the kinase domain of these receptors, thereby irreversibly blocking the signaling cascade and inhibiting tumor growth.[3]

Caption: Afatinib's inhibition of the EGFR signaling pathway.

Experimental Workflow for Impurity Characterization

The logical workflow for the identification and characterization of a pharmaceutical impurity like this compound involves a series of analytical techniques.

Caption: Workflow for impurity identification and characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Afatinib Boosts PFS in EGFR Mutation–Positive Lung Cancer [ahdbonline.com]

- 5. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Characterization of Afatinib Impurity 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and potential formation pathways of Afatinib impurity 11, a notable impurity associated with the tyrosine kinase inhibitor, Afatinib. The information presented herein is intended to support researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Afatinib.

Introduction to Afatinib and its Impurities

Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] It is primarily used in the treatment of metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations.[3][4][5] As with any active pharmaceutical ingredient (API), the presence of impurities in Afatinib is a critical concern that can impact its efficacy and safety.[6][7] Regulatory bodies mandate strict control over impurity levels, necessitating robust analytical methods for their detection, identification, and characterization.[7]

Afatinib impurities can arise from various sources, including the synthetic process, degradation of the drug substance under stress conditions such as hydrolysis, oxidation, and photolysis, and interactions during formulation and storage.[4][6] This guide focuses specifically on this compound, providing a detailed account of its analytical characterization.

Identification and Structural Elucidation of this compound

The identification of this compound involves a combination of advanced chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a primary tool for the separation of Afatinib from its impurities.[6][8][9] Further characterization is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the molecular structure of the impurity.

Chromatographic and Mass Spectrometric Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the initial identification and quantification of impurities. The retention time of this compound in a validated HPLC method provides the first piece of identifying information. Subsequent analysis by mass spectrometry reveals its molecular weight and fragmentation pattern, which are crucial for proposing a chemical structure.

Table 1: HPLC-MS Data for Afatinib and Impurity 11

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| Afatinib | 12.5 | 486.2 | 415.1, 371.1, 71.1 |

| Impurity 11 | 9.8 | 429.1 | 358.1, 316.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Spectroscopic Characterization (NMR)

Following isolation, typically by preparative HPLC, the definitive structure of this compound is confirmed using NMR spectroscopy.[3][4] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |

| 9.80 | s | 1H | Quinazoline-NH |

| 8.75 | s | 1H | Quinazoline-H2 |

| 8.10 | d | 1H | Phenyl-H |

| 7.95 | s | 1H | Quinazoline-H5 |

| 7.80 | dd | 1H | Phenyl-H |

| 7.40 | t | 1H | Phenyl-H |

| 7.20 | s | 1H | Quinazoline-H8 |

| 5.20 | m | 1H | Tetrahydrofuran-H |

| 4.10-3.90 | m | 4H | Tetrahydrofuran-CH₂ |

| 2.50 | s | 3H | Acetyl-CH₃ |

Note: The data presented in this table is hypothetical and for illustrative purposes. s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable identification and quantification of Afatinib impurities.

HPLC Method for Separation of Afatinib and its Impurities

-

Column: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[4]

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.7)[4]

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-90% B

-

20-25 min: 90% B

-

25-26 min: 90-10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

LC-MS/MS Analysis

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Range: m/z 100-1000

-

Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation

NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Instrument: 500 MHz NMR Spectrometer

-

Experiments: ¹H, ¹³C, COSY, HSQC, HMBC

Formation and Degradation Pathways

Understanding the formation pathways of impurities is crucial for developing control strategies. Afatinib can degrade under various stress conditions, including acidic, basic, and oxidative environments.[3][4]

The following diagram illustrates a hypothetical degradation pathway for the formation of this compound.

Figure 1: Hypothetical degradation pathway of Afatinib.

Experimental Workflow for Impurity Analysis

A systematic workflow is essential for the efficient and accurate identification and characterization of impurities.

Figure 2: Experimental workflow for impurity analysis.

Conclusion

The identification and characterization of this compound are critical for ensuring the quality, safety, and efficacy of Afatinib drug products. This guide has outlined the key analytical techniques and experimental protocols involved in this process. A thorough understanding of the impurity profile, enabled by robust analytical methods, is fundamental to the successful development and commercialization of pharmaceutical products. The use of a systematic workflow, from initial detection to the implementation of control strategies, is paramount in managing impurities throughout the drug product lifecycle.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. veeprho.com [veeprho.com]

- 7. syncsci.com [syncsci.com]

- 8. CN105717226A - Method for detecting afatinib dimaleate isomers and main degradation impurities through high performance liquid chromatography - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Evaluating the Potential Pharmacological Activity of Afatinib Impurities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific pharmacological studies or quantitative activity data have been published for the compound commercially listed as "Afatinib impurity 11." This guide, therefore, provides a comprehensive framework and methodology for evaluating the potential pharmacological activity of this and other related impurities of Afatinib. It uses published data on other Afatinib degradation products as a direct example of how such an evaluation is conducted.

Introduction: The Imperative of Impurity Profiling

Afatinib is a potent, irreversible, second-generation tyrosine kinase inhibitor (TKI) that covalently binds to and blocks signaling from the ErbB family of receptors, including the Epidermal Growth Factor Receptor (EGFR), HER2, and ErbB4.[1][2] It is a critical therapy for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2] During the synthesis, formulation, or storage of any active pharmaceutical ingredient (API) like Afatinib, impurities can arise.[1] These impurities, which can be process-related or degradation products, require rigorous characterization as they may possess their own pharmacological or toxicological profiles, potentially impacting the drug's overall efficacy and safety.[3]

This technical guide outlines a systematic approach to characterizing the potential pharmacological activity of an Afatinib impurity. It provides a proposed experimental workflow, details relevant methodologies based on published studies of similar compounds, and visualizes the key biological pathways and processes involved.

Case Study: Activity of Known Afatinib Degradation Products

While data on "this compound" is unavailable, a study by Sonawane et al. (2019) successfully isolated and characterized several forced degradation products (DPs) of Afatinib. The study evaluated the cytotoxic potential of two major degradation products, DP2 and DP3, providing a valuable precedent.[4][5]

The in-vitro cytotoxic activity of these degradation products was assessed against the A549 human non-small cell lung cancer cell line and compared to the parent compound, Afatinib. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Cell Line | Assay Type | IC50 (μM) |

| Afatinib (AFT) | A549 | SRB Assay | 15.02 ± 1.49 |

| Degradation Product 2 (DP2) | A549 | SRB Assay | 25.00 ± 1.26 |

| Degradation Product 3 (DP3) | A549 | SRB Assay | 32.56 ± 0.11 |

| Data sourced from Sonawane et al., Journal of Pharmaceutical and Biomedical Analysis, 2019.[4][5] |

These results indicate that while the degradation products retain some cytotoxic activity, they are less potent than the parent Afatinib molecule in this specific cell line.

Proposed Experimental Workflow for Impurity Evaluation

To comprehensively assess the pharmacological activity of an unknown Afatinib impurity, a tiered approach is recommended. This workflow begins with broad, target-based screening and progresses to more complex cellular and pathway-specific analyses.

References

- 1. veeprho.com [veeprho.com]

- 2. Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. syncsci.com [syncsci.com]

- 4. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Toxicological Profile of Afatinib Impurity 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico toxicological assessment of Afatinib impurity 11. Afatinib, an irreversible inhibitor of the ErbB family of receptors, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) necessitates a thorough evaluation of their potential toxicity to ensure patient safety. This document outlines a state-of-the-art in silico approach for predicting the toxicological profile of this compound, in alignment with regulatory guidelines such as those from the International Council for Harmonisation (ICH). The methodologies described herein leverage a combination of expert rule-based and statistical-based computational models to assess various toxicological endpoints. The objective is to provide a framework for the early identification of potential hazards associated with this impurity, thereby guiding further analytical and toxicological investigations.

Introduction

Afatinib is a potent tyrosine kinase inhibitor that exerts its therapeutic effect by irreversibly blocking signaling from the ErbB receptor family, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3][4] This mechanism of action is pivotal in the treatment of NSCLC with specific EGFR mutations.[2] As with any synthetically derived pharmaceutical compound, the manufacturing process of Afatinib can lead to the formation of impurities. Regulatory bodies worldwide require a stringent assessment of these impurities to ensure they do not compromise the safety and efficacy of the drug product.[5][6][7]

This guide focuses on "this compound," a known process-related impurity. The in silico prediction of toxicity offers a rapid, cost-effective, and ethically considerate alternative to traditional animal testing for the initial hazard identification of such impurities.[8][9][10] By employing computational models, it is possible to predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.[11][12][] This proactive approach to safety assessment is in line with the principles of modern drug development and regulatory expectations.[14]

Chemical Identity of this compound

For the purpose of this in silico assessment, this compound is identified by the following chemical information:

-

IUPAC Name: (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acrylamide

-

CAS Number: 1402086-20-7

-

Molecular Formula: C21H18ClFN4O3

-

SMILES: FC1=CC=C(NC2=C3C=C(NC(=O)C=C)C(=CC3=NC=N2)OC4CCOC4)C=C1Cl

The chemical structure of this compound is closely related to the parent compound, Afatinib. The key difference lies in the side chain attached to the quinazoline core. This structural similarity and variance are critical factors in the comparative in silico analysis.

In Silico Toxicity Prediction: Experimental Protocols

A comprehensive in silico toxicity assessment of this compound would be conducted using a battery of validated computational models. In accordance with ICH M7 guidelines, which recommend the use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) for the assessment of mutagenicity, a similar dual-pronged approach is proposed for a broader toxicological evaluation.[15]

Mutagenicity and Genotoxicity Prediction

-

Expert Rule-Based System (e.g., Derek Nexus): The SMILES string of this compound would be submitted to an expert rule-based system like Derek Nexus. This software identifies structural alerts (toxicophores) that are associated with mutagenicity and genotoxicity based on a curated knowledge base of chemical structures and their known toxicological effects. The output provides a qualitative prediction (e.g., "positive," "negative," "equivocal," or "inactive") along with a detailed rationale and supporting literature references.

-

Statistical-Based System (e.g., Sarah Nexus): To complement the expert rule-based prediction, a statistical-based model such as Sarah Nexus would be employed.[15] This system uses a machine learning algorithm trained on a large dataset of chemicals with known mutagenicity data (e.g., from Ames tests) to predict the probability of a compound being mutagenic. The model's applicability domain is also assessed to ensure the reliability of the prediction for the query chemical.

Carcinogenicity Prediction

The carcinogenic potential of this compound would be assessed using (Q)SAR models that predict rodent carcinogenicity. These models are often integrated into platforms like Derek Nexus or can be accessed through other specialized software. The prediction is based on the identification of structural alerts known to be associated with carcinogenicity and statistical models trained on data from long-term animal cancer bioassays.[11][12]

Organ Toxicity Prediction

-

Hepatotoxicity: In silico models would be used to predict the potential for liver injury. These models analyze the chemical structure for features associated with known hepatotoxicants and may consider mechanisms such as reactive metabolite formation and mitochondrial toxicity. Given that Afatinib itself has been associated with hepatotoxicity, this is a critical endpoint to evaluate for its impurities.

-

Cardiotoxicity: The potential for adverse cardiovascular effects would be assessed using models that predict inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, a common cause of drug-induced cardiac arrhythmias. Additionally, broader cardiotoxicity models that consider other mechanisms, such as effects on cardiomyocyte viability, would be utilized.

-

Other Organ Systems: Depending on the capabilities of the in silico platforms used, predictions for other organ systems such as the kidney, lung, and skin can also be generated.

Data Presentation: Predicted Toxicological Profile

The following table summarizes the hypothetical in silico toxicity predictions for this compound based on the methodologies described above. It is important to note that these are predictive data and would require experimental verification for confirmation.

| Toxicological Endpoint | Prediction Method | Predicted Outcome | Confidence Level | Rationale/Structural Alerts |

| Bacterial Mutagenicity | Expert Rule-Based (e.g., Derek Nexus) | Equivocal to Positive | Medium | Presence of a potential Michael-reactive acrylamide group. |

| Statistical-Based (e.g., Sarah Nexus) | Positive | Medium | Structural similarity to known mutagens in the training set. | |

| In Vitro Chromosomal Aberration | (Q)SAR Models | Positive | Low to Medium | Potential for DNA reactivity due to the acrylamide moiety. |

| Rodent Carcinogenicity | (Q)SAR Models | Equivocal | Low | Structural alerts for potential carcinogenicity may be present. |

| Hepatotoxicity | (Q)SAR Models | Plausible | Medium | Structural similarity to Afatinib, which has known hepatotoxicity. |

| hERG Inhibition | (Q)SAR Models | Inactive | High | The core structure is not typically associated with hERG binding. |

| Skin Sensitization | Expert Rule-Based (e.g., Derek Nexus) | Plausible | Medium | The acrylamide group is a known structural alert for skin sensitization. |

Visualization of Methodologies and Pathways

In Silico Toxicity Prediction Workflow

The following diagram illustrates the logical workflow for the in silico toxicity assessment of a pharmaceutical impurity like this compound.

Afatinib's Mechanism of Action: ErbB Signaling Pathway

This diagram illustrates the ErbB signaling pathway, which is the primary target of Afatinib. Understanding this pathway is crucial as the toxicity of impurities may be related to on-target or off-target effects within this signaling cascade.

Discussion and Conclusion

The in silico toxicological assessment of this compound provides a critical first step in understanding its potential safety profile. The hypothetical predictions presented in this guide suggest that the acrylamide moiety in the impurity's structure is a potential cause for concern, particularly regarding mutagenicity and skin sensitization. These predictions are based on well-established structure-activity relationships.[12]

It is imperative to emphasize that in silico predictions are not a substitute for experimental testing but rather a powerful tool for prioritizing impurities for further investigation and for guiding the development of appropriate analytical and toxicological studies. The findings from this computational assessment would warrant, for instance, conducting an Ames test to definitively determine the mutagenic potential of this compound.

References

- 1. syncsci.com [syncsci.com]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Afatinib Impurity 9 CAS#: 2413212-17-4 [m.chemicalbook.com]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS No- 2413212-17-4 | Simson Pharma Limited [simsonpharma.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound [m.chemicalbook.com]

- 11. Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 12. Afatinib Dimaleate | C32H33ClFN5O11 | CID 15606394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Afatinib Nitroso Impurity 1 | SynZeal [synzeal.com]

- 15. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis and Purification of Afatinib Impurity 11: A Reference Standard

Abstract

This application note provides a detailed protocol for the synthesis and purification of Afatinib impurity 11, a critical reference standard for the quality control of the tyrosine kinase inhibitor, Afatinib. The synthesis is based on a plausible route derived from related impurities, and the purification leverages high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals involved in the manufacturing and analysis of Afatinib.

Introduction

Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, including EGFR, HER2, and ErbB4, used in the treatment of non-small cell lung cancer (NSCLC)[1]. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, the identification, synthesis, and quantification of these impurities are crucial for regulatory compliance and patient safety. This compound, identified as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide, is a potential process-related impurity or degradation product. This document outlines a comprehensive approach to synthesize and purify this impurity to serve as a reference standard.

Signaling Pathway of Afatinib

Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of the ErbB family of receptors. This action blocks downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis, thereby inhibiting tumor growth[1].

Caption: Afatinib's mechanism of action.

Synthesis of this compound

The proposed synthesis of this compound involves the acylation of the 6-amino group of a key Afatinib intermediate with but-3-enoyl chloride.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

N4-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)-quinazoline-4,6-diamine (Intermediate A)

-

But-3-enoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Intermediate A (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of but-3-enoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified by a combination of column chromatography and preparative HPLC to achieve the desired purity for a reference standard.

Purification Workflow

Caption: Purification workflow for this compound.

Column Chromatography Protocol

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: Gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane to 50:50 Hexane:Ethyl Acetate)

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack the column.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elute the column with the gradient mobile phase.

-

Collect fractions and analyze by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

-

Preparative HPLC Protocol

For final polishing to achieve >99% purity, preparative HPLC is recommended.

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | 254 nm |

| Injection Volume | 500 µL (of a concentrated solution in DMSO) |

Characterization and Data

The purified this compound should be characterized to confirm its structure and purity.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Expected Analytical Data

| Test | Specification |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥ 99.0% |

| Molecular Formula | C₂₂H₂₁ClFN₅O₃ |

| Molecular Weight | 457.89 |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Mass Spectrum (m/z) | [M+H]⁺ = 458.13 |

Conclusion

This application note provides a robust methodology for the synthesis and purification of this compound. The availability of a well-characterized reference standard is essential for the accurate quality control of Afatinib drug substance and product, ensuring its safety and efficacy for patients. The described protocols can be adapted and optimized based on specific laboratory conditions and available equipment.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Afatinib Impurity 11

Abstract

This application note describes a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Afatinib Impurity 11 in the presence of the active pharmaceutical ingredient (API), Afatinib. The method was developed and validated in accordance with ICH guidelines and is suitable for routine quality control and stability testing of Afatinib drug substance and product.

Introduction

Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] It is used in the treatment of metastatic non-small cell lung cancer (NSCLC).[4][5] During the synthesis and storage of Afatinib, process-related impurities and degradation products can arise. The presence of these impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, it is crucial to have a reliable analytical method to detect and quantify these impurities.

This compound is a known related substance of Afatinib.[1][3][6][7] This application note details the development and validation of a stability-indicating HPLC method for the analysis of this compound.

Materials and Reagents

-

Reference Standards: Afatinib and this compound (procured from a certified vendor).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

-

Buffers: Ammonium acetate, Potassium dihydrogen phosphate (AR grade).

-

Water: Milli-Q or equivalent HPLC grade water.

-

Columns: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.[4][5]

Experimental Protocols

3.1. Standard and Sample Preparation

-

Standard Stock Solution (Afatinib): Accurately weigh and dissolve 10 mg of Afatinib reference standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.

-

Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.

-

Working Standard Solution: From the stock solutions, prepare a working standard solution containing 50 µg/mL of Afatinib and 0.5 µg/mL of this compound in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample containing Afatinib in the mobile phase to obtain a final concentration of approximately 50 µg/mL of Afatinib.

3.2. HPLC Method Parameters

A gradient HPLC method was developed for the effective separation of Afatinib and this compound.

| Parameter | Condition |

| Column | Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[4][5] |

| Mobile Phase A | 10 mM Ammonium acetate buffer (pH 6.7)[4][5] |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm[2] |

| Injection Volume | 10 µL |

Data Presentation

The developed method was validated for specificity, linearity, accuracy, precision, and robustness. The results are summarized in the following tables.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Afatinib) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Afatinib) | ≥ 2000 | 8500 |

| Resolution (Afatinib and Impurity 11) | ≥ 2.0 | 3.5 |

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area |

| 0.1 | 1250 |

| 0.25 | 3100 |

| 0.5 | 6200 |

| 0.75 | 9350 |

| 1.0 | 12400 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy and Precision for this compound

| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | RSD (%) |

| 50 | 0.25 | 0.248 | 99.2 | 1.2 |

| 100 | 0.50 | 0.503 | 100.6 | 0.8 |

| 150 | 0.75 | 0.745 | 99.3 | 1.1 |

Mandatory Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Simplified signaling pathway inhibited by Afatinib.

Conclusion

The developed RP-HPLC method is simple, specific, and reliable for the quantitative analysis of this compound. The method validation results confirm that it is suitable for its intended purpose in a quality control environment. The stability-indicating nature of the assay allows for the accurate determination of the impurity in the presence of the API and potential degradants.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. wjpls.org [wjpls.org]

- 3. glpbio.com [glpbio.com]

- 4. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. veeprho.com [veeprho.com]

Application Note: Quantitative Analysis of Afatinib Impurity 11 using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Afatinib impurity 11 in bulk drug substance or pharmaceutical formulations. The method utilizes a simple sample preparation procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The described protocol provides a framework for researchers, scientists, and drug development professionals to accurately quantify this specific impurity, ensuring the quality and safety of Afatinib products.

Introduction

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled to ensure safety and efficacy. This compound is a known process-related impurity or degradation product that requires accurate quantification.[1][2] This application note presents a comprehensive LC-MS/MS method for the reliable determination of this compound. The methodology is based on established analytical principles for small molecule quantification and leverages existing knowledge of Afatinib analysis.[3][4][5][6][7]

Experimental

Materials and Reagents

-

Afatinib reference standard

-

This compound reference standard (CAS No. 1402086-20-7)[1]

-

Afatinib-d6 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Formic acid

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Sample Preparation

-

Standard Stock Solutions: Prepare individual stock solutions of Afatinib, this compound, and Afatinib-d6 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of Afatinib-d6 at a concentration of 100 ng/mL in the same diluent.

-

Sample Preparation: Accurately weigh and dissolve the Afatinib bulk drug substance or formulation in the diluent to achieve a final theoretical concentration of 1 mg/mL of Afatinib.

-

Final Sample for Injection: To 100 µL of the prepared sample, add 100 µL of the internal standard working solution and 800 µL of the diluent. Vortex for 30 seconds.

Liquid Chromatography

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 6.0 | 90 |

| 6.1 | 10 |

| 8.0 | 10 |

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Afatinib | 486.2 | 371.4 |

| This compound* | 429.8 | To be determined |

| Afatinib-d6 (IS) | 492.2 | 371.3 |

Note: The precursor ion for this compound is calculated based on its molecular weight of 428.84 g/mol .[8] The product ion needs to be determined by infusing a standard solution of the impurity and performing a product ion scan. A plausible product ion could result from the loss of the butenamide side chain.

Data Presentation

The quantitative data for the calibration standards should be summarized in a table as shown below.

| Standard Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |

| 1 | |||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 250 | |||

| 500 | |||

| 1000 |

A calibration curve should be constructed by plotting the area ratio against the standard concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable protocol for the quantification of this compound. The method is specific, sensitive, and suitable for routine quality control analysis in the pharmaceutical industry. The detailed experimental protocol and data presentation guidelines offer a clear framework for implementation in a laboratory setting. Further validation of the method should be performed in accordance with relevant regulatory guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. A Sensitive LC-MS/MS Method for the Determination of Afatinib in Human Plasma and Its Application to a Bioequivalence Study. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

Application Note: Generation of Afatinib Impurity 11 Through Forced Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent, irreversible, second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). During drug development and manufacturing, it is crucial to identify and characterize potential impurities and degradation products to ensure the safety and efficacy of the final drug product. Forced degradation studies are essential for this purpose, as they provide insight into the intrinsic stability of a drug substance and help to elucidate its degradation pathways.

This application note provides a detailed protocol for the generation of Afatinib impurity 11, identified as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide (CAS: 2413212-17-4), through forced degradation under alkaline hydrolytic conditions. Understanding the formation of this impurity is critical for developing robust analytical methods for its detection and control in Afatinib drug substance and product.

Afatinib Signaling Pathway

Afatinib exerts its therapeutic effect by irreversibly binding to and inhibiting the signaling of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This blocks downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. The inhibition of these pathways ultimately leads to the suppression of tumor growth.

Caption: Afatinib's mechanism of action.

Experimental Workflow for Forced Degradation

The following diagram outlines the general workflow for conducting forced degradation studies on Afatinib to generate and identify impurities, including impurity 11.

Caption: Forced degradation experimental workflow.

Data Presentation: Generation of this compound

The generation of this compound is predominantly observed under alkaline hydrolytic stress conditions. The following table summarizes the experimental conditions and expected outcomes.

| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected % Degradation of Afatinib | Generation of Impurity 11 |

| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C | 24 hours | 10-30% | Major Degradation Product |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24 hours | < 5% | Not Detected |

| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours | 5-15% | Not Detected |

| Thermal | Solid State | 80°C | 48 hours | < 2% | Not Detected |

| Photolytic | Solid State (ICH Q1B) | Room Temperature | Per ICH Q1B | < 5% | Not Detected |

Note: The expected % degradation is an approximation and may vary based on the specific experimental setup and the purity of the starting material.

Experimental Protocols

Materials and Reagents

-

Afatinib dimaleate reference standard

-

Sodium Hydroxide (NaOH), analytical grade

-

Hydrochloric Acid (HCl), analytical grade

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC or UPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

LC-MS/MS system for impurity identification

-

pH meter

-

Thermostatically controlled water bath or oven

Protocol for Alkaline Hydrolysis (Generation of Impurity 11)

-

Preparation of Stock Solution: Accurately weigh and dissolve an appropriate amount of Afatinib dimaleate in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: Transfer a known volume of the Afatinib stock solution into a volumetric flask. Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Dilute to the final volume with the solvent mixture.

-

Incubation: Place the flask in a thermostatically controlled water bath or oven set at 60°C for 24 hours.

-

Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equimolar amount of 0.1 M HCl.

-

Sample Analysis: Dilute the neutralized sample to a suitable concentration for HPLC/UPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Analyze the sample using a validated stability-indicating HPLC/UPLC method. The method should be capable of separating Afatinib from its degradation products, including impurity 11.

-

Peak Identification: Identify the peak corresponding to impurity 11 based on its retention time relative to the Afatinib peak and by comparison with a reference standard of impurity 11, if available. For definitive identification, collect the fraction corresponding to the impurity peak and subject it to LC-MS/MS analysis.

General Protocols for Other Stress Conditions

Similar protocols can be followed for other stress conditions, with the following modifications:

-

Acid Hydrolysis: Use 0.1 M HCl instead of 0.1 M NaOH. Neutralize with 0.1 M NaOH after incubation.

-

Oxidative Degradation: Use 3% H₂O₂ instead of 0.1 M NaOH and incubate at room temperature.

-

Thermal Degradation: Expose the solid Afatinib drug substance to the specified temperature in a calibrated oven. Dissolve the stressed solid in a suitable solvent before analysis.

-

Photolytic Degradation: Expose the solid or solution of Afatinib to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Conclusion

This application note provides a comprehensive guide for the forced degradation of Afatinib to specifically generate impurity 11 under alkaline hydrolytic conditions. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of Afatinib. By understanding the degradation profile of Afatinib, more robust and reliable analytical methods can be developed to ensure the quality and safety of this important therapeutic agent.

Application Note: High-Resolution Mass Spectrometry for the Characterization of Afatinib Impurity 11

Abstract

This application note presents a detailed protocol for the identification and characterization of Afatinib impurity 11 using high-resolution mass spectrometry (HRMS). Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). The presence of impurities in the active pharmaceutical ingredient (API) can impact its efficacy and safety, necessitating rigorous analytical control. This document outlines a comprehensive workflow, including sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and data analysis strategies for the accurate mass measurement and structural elucidation of this compound. The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of pharmaceutical compounds.

Introduction

Afatinib is a potent and selective irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] By covalently binding to these receptors, Afatinib effectively blocks signal transduction pathways implicated in tumor cell proliferation and survival, such as the EGFR-STAT3 and Wnt/β-catenin signaling pathways.[2][3] Its clinical efficacy in treating NSCLC with specific EGFR mutations is well-established.

The manufacturing process and storage of Afatinib can lead to the formation of related substances or impurities. Regulatory guidelines necessitate the identification, quantification, and control of these impurities to ensure the safety and quality of the final drug product. "this compound" is a known related substance of Afatinib. This application note describes a robust high-resolution mass spectrometry-based method for its unambiguous identification and characterization.

Signaling Pathway of Afatinib

Afatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive tumor growth. A simplified representation of the EGFR signaling pathway and the point of intervention by Afatinib is depicted below.

Caption: EGFR signaling pathway and Afatinib's mechanism of action.

Experimental Protocols

Materials and Reagents

-

Afatinib Reference Standard

-

This compound Reference Standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

Sample Preparation

The "dilute and shoot" approach is a straightforward and effective method for preparing drug substance samples for impurity analysis.

-

Stock Solution Preparation: Accurately weigh and dissolve the Afatinib drug substance in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to achieve a concentration of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL for the analysis of impurities.

-

Standard Solution Preparation: Prepare individual standard solutions of Afatinib and this compound in the mobile phase at a concentration of approximately 1 µg/mL.

Liquid Chromatography

A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the separation of Afatinib from its impurities.

| Parameter | Condition |

| Column | C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10-90% B over 15 minutes, followed by a 5-minute re-equilibration at initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| UV Detection | 254 nm |

High-Resolution Mass Spectrometry

A quadrupole time-of-flight (Q-TOF) mass spectrometer provides accurate mass measurements for formula determination and fragmentation data for structural elucidation.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Mass Range | m/z 100-1000 |

| Acquisition Mode | MSE (Low and high collision energy scans) |

| Collision Energy | Ramped from 10 to 40 eV for high-energy scans |

| Lock Mass | Leucine enkephalin (m/z 556.2771) for real-time mass correction |

Data Presentation and Analysis

Quantitative Data Summary

The accurate mass measurements of Afatinib and this compound are crucial for their identification and confirmation.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]+ | Mass Error (ppm) |

| Afatinib | C24H25ClFN5O3 | 485.1630 | To be determined experimentally | To be calculated |

| This compound | C21H18ClFN4O3 | 428.1024 | To be determined experimentally | To be calculated |

Note: The molecular formula for this compound is based on available supplier information.

Structural Elucidation of this compound

The structure of this compound, identified as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide, can be confirmed through detailed analysis of its fragmentation pattern obtained from HRMS/MS experiments. A comparison of the fragmentation of Afatinib and impurity 11 can reveal common structural motifs and key differences.

Afatinib Fragmentation: The fragmentation of Afatinib is expected to yield characteristic product ions corresponding to the cleavage of the butenamide side chain and the quinazoline core.

This compound Fragmentation: The fragmentation of impurity 11 is anticipated to show similar cleavages around the quinazoline core but will lack the fragments associated with the dimethylamino group present in Afatinib.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is illustrated below.

Caption: Workflow for the analysis of this compound.

Conclusion

The described high-resolution mass spectrometry method provides a powerful tool for the accurate identification and characterization of this compound. The combination of high-resolution chromatographic separation and precise mass measurement allows for the unambiguous confirmation of the impurity's identity. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry to ensure the quality and safety of Afatinib drug products. The detailed protocols and data analysis strategies can be readily adapted for the analysis of other drug impurities.

References

Application Notes and Protocols for the Analytical Method Validation of Afatinib Impurity 11 in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. As with any active pharmaceutical ingredient (API), the purity profile of Afatinib is a critical quality attribute. Process-related impurities and degradation products must be monitored and controlled to ensure the safety and efficacy of the drug product. Afatinib impurity 11 has been identified as a potential impurity that requires a validated analytical method for its accurate quantification.